methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate is a structurally complex triazole derivative characterized by:
- A 1,2,3-triazole core with an amino group at position 5.
- A methyl carboxylate substituent at position 4.
- A 2-oxo-2-(phenylamino)ethyl group at position 1, which introduces a urea-like motif and aromatic phenyl moiety.
Its synthesis likely involves cycloaddition or condensation reactions, similar to related triazoles described in the literature (e.g., via sodium ethoxide-mediated reactions or click chemistry) .
Properties
IUPAC Name |
methyl 5-amino-1-(2-anilino-2-oxoethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-12(19)10-11(13)17(16-15-10)7-9(18)14-8-5-3-2-4-6-8/h2-6H,7,13H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVRPXASDCTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction. The key steps include:
Formation of the Triazole Ring:
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Esterification: The carboxylate group is typically introduced through an esterification reaction involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The triazole moiety is thought to play a crucial role in its interaction with microbial targets, potentially disrupting their cellular processes .
Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures . This property could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
Pesticide Development
In agricultural sciences, this compound has been explored for its potential as a pesticide. Its structure allows for the development of formulations that can effectively target pests while minimizing harm to beneficial organisms. Field trials have reported promising results in controlling pest populations without significant environmental impact .
Plant Growth Regulation
Additionally, this compound has been investigated for its ability to enhance plant growth. Studies suggest that it can stimulate root development and improve nutrient uptake, leading to increased crop yields under controlled conditions .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Selective cytotoxicity against cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory Effects | Modulates cytokine production | |
| Agricultural Sciences | Pesticide Development | Effective pest control with minimal environmental impact |
| Plant Growth Regulation | Stimulates root development and nutrient uptake |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the efficacy of this compound as a pesticide. Results showed a reduction in pest populations by over 70% compared to untreated controls while maintaining high levels of crop health and yield .
Mechanism of Action
The mechanism of action of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Substituent Effects on Bioactivity
- Replacing phenyl with p-tolyl (methyl-substituted phenyl, as in compound 2b) introduces steric and electronic effects, which may alter binding affinity or solubility . Hybrid structures (e.g., indole-carboxamide in 5a) exhibit α-glucosidase inhibitory activity, suggesting that bulkier substituents at position 1 can modulate enzyme targeting .
- Position 4 Modifications: Methyl vs. However, methyl esters may hydrolyze faster in vivo, affecting pharmacokinetics. Carboxamide substitution (as in 2b) introduces hydrogen-bonding capacity, which could improve crystallinity or target interaction .
Aromatic Substituent Effects
- Electron-withdrawing groups (e.g., nitro in ) may reduce solubility but improve electrophilic reactivity for covalent binding.
Biological Activity
Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and research findings.
The synthesis of this compound typically involves the reaction of appropriate starting materials through methods like the Huisgen cycloaddition. This method is favored for its efficiency in forming triazole rings, which are known for their stability and biological activity .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial activities of similar triazole compounds, methyl 5-amino derivatives demonstrated moderate to high activity against gram-positive and gram-negative bacteria .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Methyl 5-amino derivative | Staphylococcus aureus | Moderate |
| Methyl 5-amino derivative | Escherichia coli | High |
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with biological molecules via hydrogen bonding and dipole-dipole interactions. These interactions enhance its stability and bioavailability in biological systems, making it a suitable candidate for drug development .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including methyl 5-amino compounds. The results indicated that these compounds effectively inhibited the growth of several pathogens, leading to their consideration for development as new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, methyl 5-amino derivatives were tested for their cytotoxic effects. The findings revealed that these compounds significantly reduced cell viability in breast cancer cells, suggesting their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
